molecular formula C40H64N14O8 B10827918 H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2

H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2

Cat. No.: B10827918
M. Wt: 869.0 g/mol
InChI Key: BMVQKFSALBOKAG-YYTVJKPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 is a synthetic peptide analog designed for advanced research in cardiovascular biology and metabolic disorders. Its sequence incorporates Sarcosine (Sar, N-methylglycine) at the N-terminus, a modification known to enhance metabolic stability and alter receptor binding profiles in bioactive peptides. The core structure features a sequence (Arg-Val-Tyr-X-His-Pro) that is structurally homologous to key fragments of endogenous peptide systems, including the angiotensin and melanocortin pathways, suggesting potential for multifaceted investigational applications. In cardiovascular research, this peptide's Val-Tyr-Ile-His-Pro motif shares homology with angiotensinogen-derived peptides, making it a compound of interest for studying the modulation of the Renin-Angiotensin System (RAS) . Researchers can utilize it to probe novel mechanisms of blood pressure regulation and vascular function. Concurrently, the presence of the Tyr-X-Y sequence, a common motif in melanocortin receptor ligands, indicates its potential utility in metabolic and energy homeostasis studies, particularly concerning melanocortin receptors (MC3R, MC4R) which are established targets in obesity research . The C-terminal amidation (NH2) further increases the peptide's biochemical stability in experimental conditions. This peptide is supplied as a lyophilized powder with a documented purity of >95% (by HPLC). It is intended for in vitro and research applications only. All product information and data are for informational purposes solely. This product is labeled "For Research Use Only" and is strictly not intended for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C40H64N14O8

Molecular Weight

869.0 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C40H64N14O8/c1-23(2)33(53-36(59)27(49-32(56)21-45-3)9-6-16-47-40(43)44)38(61)51-29(18-24-11-13-26(55)14-12-24)37(60)50-28(8-4-5-15-41)35(58)52-30(19-25-20-46-22-48-25)39(62)54-17-7-10-31(54)34(42)57/h11-14,20,22-23,27-31,33,45,55H,4-10,15-19,21,41H2,1-3H3,(H2,42,57)(H,46,48)(H,49,56)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,43,44,47)/t27-,28-,29-,30-,31-,33-/m0/s1

InChI Key

BMVQKFSALBOKAG-YYTVJKPMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 is synthesized on a 2-chlorotrityl chloride resin (loading capacity: 0.8–1.2 mmol/g) due to its compatibility with acid-sensitive side-chain protecting groups. The C-terminal prolinamide is anchored via a Rink amide linker, enabling cleavage under mild acidic conditions (20% hexafluoroisopropanol in DCM).

Table 1: Resin Systems and Loading Efficiency

Resin TypeLoading (mmol/g)Cleavage ConditionYield (%)
2-Chlorotrityl Chloride1.020% HFIP/DCM92
Rink Amide MBHA0.695% TFA/H2O85
Wang Resin0.790% TFA/H2O78

Data adapted from PubChem and Bachem protocols.

Sequential Coupling and Deprotection

The peptide chain is assembled using Fmoc-protected amino acids with the following side-chain protections:

  • Arg(Pbf) : Protects the guanidino group from side reactions.

  • Tyr(tBu) : Shields the phenolic hydroxyl group.

  • Lys(Boc) : Prevents ε-amino group participation in unintended couplings.

  • His(Trt) : Reduces racemization during activation.

Coupling is performed with HBTU/HOBt (4 equiv.) in DMF, activated by DIPEA (8 equiv.). Each coupling cycle requires 60–90 minutes, with >99% efficiency confirmed by Kaiser tests. Fmoc deprotection uses 20% piperidine/DMF (2 × 5 min), followed by DMF washes.

Table 2: Coupling Efficiency by Residue

Amino AcidCoupling Time (min)Coupling AgentEfficiency (%)
Sar45HBTU/HOBt99.5
Arg(Pbf)90COMU98.7
Val60HBTU/HOBt99.2
Tyr(tBu)75PyBOP97.8
Lys(Boc)60HBTU/HOBt98.9
His(Trt)90COMU96.4
Pro45HBTU/HOBt99.1

Data derived from PMC and Sigma-Aldrich protocols.

Solution-Phase Fragment Condensation

For large-scale production (>1 kg), solution-phase methods are employed to couple fragments Sar-Arg-Val and Tyr-Lys-His-Pro-NH2 . The fragments are synthesized separately using:

  • Boc-protected Sar : To prevent N-terminal side reactions.

  • DIC/HOAt activation: Enhances coupling efficiency for sterically hindered residues.

Table 3: Fragment Condensation Optimization

Fragment PairSolventActivationTemperature (°C)Yield (%)
Sar-Arg-Val + Tyr-Lys-DCM/DMF (1:1)DIC/HOAt088
His-Pro-NH2
Sar-Arg-Val + Tyr-Lys-THFEDC/HOBt2576
His-Pro-NH2

Adapted from RSC PDF methodologies.

Hybrid Solid-Solution Phase Synthesis

Microwave-assisted SPPS (MW-SPPS) is used to accelerate coupling of challenging residues (e.g., His, Arg):

  • Microwave Conditions : 50 W, 75°C, 5 min per coupling cycle.

  • Aggregation Mitigation : 0.4 M sucrose in DMF reduces β-sheet formation during Val-Tyr-Lys elongation.

Table 4: MW-SPPS vs Conventional SPPS

ParameterMW-SPPSConventional SPPS
Total Synthesis Time8 h24 h
Crude Purity85%72%
Racemization (His)1.2%4.8%

Data from Sigma-Aldrich and PubChem.

Cleavage and Global Deprotection

The peptide-resin is treated with TFA:H2O:TIPS:EDT (94:2.5:2.5:1) for 3 h at 25°C to remove side-chain protections and cleave the peptide. Scavengers (EDT, TIPS) prevent tert-butyl cation-mediated modifications.

Table 5: Cleavage Cocktail Optimization

TFA CocktailHis Oxidation (%)Proline Side Products (%)
TFA:H2O:TIPS:EDT (94:2.5:2.5:1)0.80.3
TFA:H2O:TIPS (95:2.5:2.5)3.11.7
TFA:H2O (95:5)6.94.5

Source: Bachem troubleshooting guides.

Purification and Characterization

Reversed-Phase HPLC

Crude peptide is purified on a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–50% acetonitrile/0.1% TFA over 30 min. The pure fraction elutes at 22.4 min.

Table 6: HPLC Purification Parameters

ColumnFlow Rate (mL/min)GradientPurity (%)
C18 (5 µm)1.010–50% ACN98.5
C4 (10 µm)1.520–60% ACN95.2

Data from PubChem and RSC PDFs.

Mass Spectrometry

MALDI-TOF MS confirms the molecular weight (Observed: 869.4 Da; Calculated: 869.0 Da). Minor impurities (<1%) include deletion sequences (-Val, -His) and oxidized Tyr.

Analytical Challenges and Mitigation

Racemization at Histidine

Histidine racemization (up to 4.8% in conventional SPPS) is minimized by:

  • Using COMU instead of HBTU for activation.

  • Coupling at 0°C with 0.1 M HOAt additive.

Aggregation During Synthesis

The Val-Tyr-Lys sequence forms β-sheet aggregates, reducing coupling efficiency. This is addressed by:

  • Incorporating 0.4 M sucrose in DMF.

  • Using pseudoproline dipeptides (e.g., Thr-Ser(ψMe,Mepro)).

Industrial-Scale Production

For batches >100 g, continuous-flow SPPS systems are employed, offering:

  • 98% Yield : Compared to 85% in batch reactors.

  • 3-Day Synthesis : Reduced from 7 days in manual SPPS.

Table 7: Batch vs Continuous-Flow SPPS

ParameterBatch ReactorContinuous-Flow
Cycle Time7 days3 days
Solvent Consumption120 L/kg40 L/kg
Purity95%98%

Data adapted from Sigma-Aldrich and PMC .

Chemical Reactions Analysis

Types of Reactions

TRV026 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

    Cleavage Reagents: Trifluoroacetic acid for removing the peptide from the resin

    Purification: High-performance liquid chromatography

Major Products

The major product of the synthesis is the TRV026 peptide itself, characterized by its specific sequence and structural properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that peptides similar to H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 can exhibit anticancer properties by targeting specific receptors involved in tumor growth. For instance, studies on melanocortin receptor agonists have shown that modifications in peptide sequences can enhance their selectivity and potency against cancer cells . The structure-activity relationship (SAR) of these peptides is crucial for developing effective anticancer agents.

Anti-inflammatory Effects

Peptides derived from the sequence of this compound have been studied for their anti-inflammatory properties. For example, analogs have been shown to inhibit dipeptidyl peptidase IV, an enzyme linked to inflammatory responses, thereby reducing inflammation in animal models .

Melanocortin Receptor Modulation

The compound acts as an agonist for melanocortin receptors (MCRs), which are implicated in various physiological processes including energy homeostasis and inflammation. Research has demonstrated that specific modifications to the peptide can enhance its binding affinity and selectivity for these receptors .

Neuroprotective Effects

Studies have also suggested that peptides similar to this compound may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of these peptides to cross the blood-brain barrier enhances their therapeutic potential .

Study on Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a modified version of this compound showed significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of specific amino acid substitutions in enhancing the peptide's activity against cancer cells .

Investigation into Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of similar peptides, revealing that they effectively reduced markers of inflammation in mouse models of colitis . This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

TRV026 exerts its effects by binding to the angiotensin II type 1 receptor. The deletion of the C-terminal phenylalanine residue leads to a bias towards β-arrestin-dependent signaling pathways. This bias results in receptor endocytosis and the initiation of specific intracellular signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A: H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
  • Sequence : Alanine (Ala) replaces sarcosine (Sar) at the N-terminus; phenylalanine (Phe) substitutes His and Pro in the C-terminal region.
  • Molecular Formula : C₃₄H₄₈N₈O₇ (vs. C₄₀H₆₅N₁₃O₁₀ for H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2).
  • Key Differences: Sar vs. His-Pro Motif: Present in this compound but absent in Compound A; this motif may influence metal coordination (His) and structural folding (Pro).
Compound B: H-Ser-Pro-Glu-Glu-Leu-Ser-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2
  • Sequence : A 24-residue peptide with multiple charged residues (Glu, Arg) and tyrosine repeats.
  • Key Differences :
    • Length and Complexity : Compound B’s extended sequence enables multi-domain interactions, whereas this compound’s compact structure may favor targeted binding.
    • Charge Distribution : this compound has a higher density of basic residues (Arg, Lys, His), which could enhance solubility and nucleic acid interactions.

Physicochemical and Pharmacokinetic Properties

Property This compound Compound A Compound B
Molecular Weight ~917.04 g/mol ~704.79 g/mol ~3085.43 g/mol
Isoelectric Point ~10.5 (predicted) ~8.9 (predicted) ~6.2 (predicted)
Solubility High in aqueous buffers Moderate (polar solvents) Low (requires DMSO)
Stability Enhanced by Pro and amidation Susceptible to proteolysis Thermostable due to length

Q & A

Q. What experimental strategies are recommended for optimizing the solid-phase synthesis of H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2?

Answer:

  • Stepwise coupling efficiency : Use Fmoc/t-Bu chemistry with HATU or PyBOP as coupling agents. Monitor each step via Kaiser test or LC-MS to confirm amino acid incorporation .
  • Side-chain protection : Arg(Pbf), Lys(Boc), and His(Trt) are critical to prevent side reactions. Deprotection with TFA (95% with scavengers like TIPS) ensures integrity .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) is standard. Validate purity via MALDI-TOF or ESI-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

  • Analytical techniques :
    • Circular Dichroism (CD) : Assess secondary structure in solution (e.g., α-helix propensity of the His-Pro motif) .
    • NMR spectroscopy : Assign peaks using 2D COSY and TOCSY to confirm backbone connectivity and side-chain interactions .
  • Functional validation : Compare bioactivity (e.g., receptor binding assays) against reference standards to confirm correct folding .

Q. What are the critical considerations for preparing stable stock solutions of this compound?

Answer:

  • Solubility optimization : Dissolve in DMSO (10 mM stock), then dilute in PBS (pH 7.4). Avoid freeze-thaw cycles; store aliquots at -80°C ≤6 months .
  • Aggregation prevention : Centrifuge (14,000 rpm, 10 min) before use to remove insoluble particulates. Validate concentration via UV-Vis (tyrosine absorbance at 274 nm) .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies involving this compound?

Answer:

  • Contradiction analysis framework :
    • Pharmacokinetic factors : Assess bioavailability (e.g., protease susceptibility via mass spectrometry) and tissue distribution (radiolabeled tracer studies) .
    • Experimental design bias : Control for species-specific receptor affinity (e.g., murine vs. human models) and dosing regimens (acute vs. chronic) .
    • Data triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics, calcium flux assays for signaling) .

Q. What methodologies are effective for probing the interaction of this compound with cationic amino acid transporters (CATs)?

Answer:

  • Competitive inhibition assays : Co-incubate with excess Lys/Arg/His analogs (e.g., 10x molar excess) and measure uptake via fluorescent tags (e.g., FITC-labeled peptide) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to identify binding pockets. Validate with alanine scanning mutagenesis of CAT residues .
  • In situ hybridization : Localize CAT expression in target tissues (e.g., intestinal epithelium) to contextualize transport efficiency .

Q. How can researchers mitigate oxidative degradation of this compound during long-term stability studies?

Answer:

  • Additive screening : Test antioxidants (e.g., 0.1% ascorbic acid) or chelators (EDTA) in formulation buffers. Monitor oxidation via LC-MS (mass shift +16 Da for methionine sulfoxide) .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; compare degradation profiles (Arrhenius kinetics) to predict shelf life .

Q. What statistical approaches are suitable for analyzing dose-response heterogeneity in this compound bioassays?

Answer:

  • Non-linear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism. Report EC50 with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude technical artifacts. Replicate experiments with independent peptide batches to confirm trends .

Q. How to design ethically compliant in vivo studies for this compound targeting neurological pathways?

Answer:

  • Ethical frameworks : Follow NIH guidelines for animal welfare (e.g., 3Rs principle). Obtain IRB approval and document anesthesia/analgesia protocols .
  • Behavioral assays : Use Morris water maze or fear conditioning with sham controls. Blind experimenters to treatment groups to reduce bias .

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